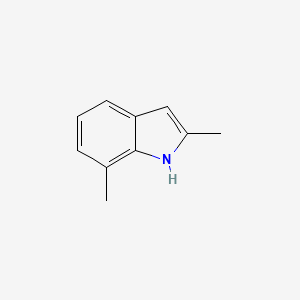

2,7-dimethyl-1H-indole

Descripción general

Descripción

2,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their aromatic properties and biological activities, making them crucial in various fields such as chemistry, biology, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions. Another method includes the use of aryl hydrazines and ketones in a one-pot, three-component Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.

Reduction: This can lead to the formation of hydrogenated indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,7-Dimethyl-1H-indole serves as a versatile building block in the synthesis of numerous organic molecules. Its structure allows chemists to develop new compounds in pharmaceuticals and agrochemicals. The compound is particularly noted for its role in synthesizing indole derivatives, which have been shown to exhibit diverse biological activities, including antibacterial and anticancer properties .

Pharmaceutical Development

The compound has garnered attention for its potential therapeutic properties. Research indicates that indole derivatives can target various diseases, including:

- Antiviral Activity : Indole derivatives have been synthesized and tested against Hepatitis C virus (HCV), demonstrating promising antiviral profiles .

- Anticancer Properties : Studies have shown that this compound derivatives exhibit significant antiproliferative effects against several cancer cell lines, including colon, lung, breast, and skin cancers .

- Antimicrobial Effects : Indole derivatives have been evaluated for their effectiveness against different bacterial strains, showcasing potential as new antimicrobial agents .

Material Science

In material science, this compound can be incorporated into polymer matrices to create materials with specific optical properties. This application is particularly useful in electronics and photonics .

Case Study 1: Antiviral Activity

A study synthesized various indole derivatives to evaluate their efficacy against HCV. Some compounds exhibited low cytotoxicity while maintaining strong antiviral activity with effective concentrations (EC50 values) ranging from 2.6 μM to 12.4 μM .

Case Study 2: Anticancer Activity

Research on newly synthesized indole derivatives revealed their anticancer effects against HCT-116 cells (colon cancer). The synthesis involved reactions yielding high percentages of the desired products, confirming the efficacy of these compounds .

Case Study 3: Antimicrobial Evaluation

Indole derivatives were tested for their antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated strong activity, suggesting these compounds could serve as potential antimicrobial agents .

Data Tables

| Application Area | Description | Example Findings |

|---|---|---|

| Organic Synthesis | Building blocks for new organic molecules | Versatile use in pharmaceuticals |

| Pharmaceutical Development | Potential therapeutic properties | Effective against HCV and various cancers |

| Material Science | Optical properties in polymers | Useful in electronics and photonics |

| Antiviral Research | Efficacy against HCV | EC50 values between 2.6 μM - 12.4 μM |

| Anticancer Research | Antiproliferative effects on cancer cell lines | Significant activity against colon and lung cancers |

| Antimicrobial Research | Activity against bacterial strains | Strong efficacy against MRSA |

Mecanismo De Acción

The mechanism of action of 2,7-dimethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission and other physiological processes . The exact pathways depend on the specific functional groups attached to the indole core.

Comparación Con Compuestos Similares

1H-Indole: The parent compound with a similar structure but without the methyl groups.

2,3-Dimethyl-1H-indole: Another derivative with methyl groups at different positions.

1,2-Dimethyl-1H-indole: A compound with methyl groups on the nitrogen and carbon atoms of the indole ring.

Uniqueness: 2,7-Dimethyl-1H-indole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.

Actividad Biológica

2,7-Dimethyl-1H-indole is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

This compound is characterized by two methyl groups at the 2 and 7 positions of the indole ring. This structural modification can influence its interaction with various biological targets, enhancing its pharmacological properties. Indoles are integral to many natural products and pharmaceuticals, making their derivatives crucial in medicinal chemistry.

Target Interactions

This compound interacts with multiple receptors and enzymes in the body. It has been shown to bind with high affinity to various molecular targets, leading to significant biological effects:

- Cytochrome P450 Enzymes : This compound influences drug metabolism by interacting with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds.

- Receptor Binding : It binds to specific receptors involved in cellular signaling pathways, modulating processes such as cell proliferation and apoptosis.

Biochemical Pathways

The compound is implicated in several biochemical pathways, exhibiting activities that include:

- Antiviral : Potential effects against viral infections.

- Anti-inflammatory : Modulation of inflammatory responses.

- Anticancer : Cytotoxic properties against various cancer cell lines.

- Antimicrobial : Inhibition of bacterial growth.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : It can modulate the activity of signaling molecules such as kinases and phosphatases.

- Gene Expression : The compound affects gene expression profiles related to cell survival and apoptosis.

- Metabolic Processes : It alters cellular metabolism by interacting with metabolic enzymes and pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : Research demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was found to inhibit the growth of human breast cancer cells in vitro.

- Antimicrobial Properties : In a study assessing its antimicrobial activity, this compound showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory potential in animal models. Results indicated a reduction in pro-inflammatory cytokines following treatment with this compound.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Potential effects against viral infections | |

| Anti-inflammatory | Modulation of inflammatory responses | |

| Anticancer | Cytotoxic properties against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antidiabetic | Potential effects on glucose metabolism |

Propiedades

IUPAC Name |

2,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAVCKAPGJSSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293535 | |

| Record name | 2,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-13-6 | |

| Record name | 2,7-DIMETHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.